molecular formula C11H12N2OS B028563 4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine CAS No. 105512-88-7

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

Cat. No. B028563
M. Wt: 220.29 g/mol
InChI Key: WUTXFLYFZOMYSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine" often involves complex reactions that yield compounds with significant biological activities. For instance, Wu et al. (2013) described the synthesis of a related compound through a reaction involving 4-methyl-1,2,3-thiadiazole-5-carbaldehyde and 4-methoxyacetophenone, emphasizing the significance of the synthesis pathway in determining the compound's structure and biological function (Wu, 2013).

Molecular Structure Analysis

The molecular structure of compounds akin to "4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine" reveals detailed insights into their potential energy distribution, bond lengths, bond angles, and molecular electrostatic potential. A study by Viji et al. (2020) utilizing DFT calculations provided a comprehensive analysis of molecular parameters, intramolecular charge transfer, and molecular docking predictions, indicating the complex interplay between structure and biological activity (Viji et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of "4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine" derivatives are influenced by their molecular structure. Research on similar compounds has demonstrated their capability to undergo various chemical reactions, producing compounds with potential pharmacological applications. For instance, Yadav et al. (2020) developed a novel synthesis protocol for derivatives using a one-pot C–C and C–N bond formation strategy, highlighting the versatility of these compounds in chemical synthesis (Yadav et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure of thiazol derivatives, are crucial for their application in various scientific domains. Studies such as the one by Rahmani et al. (2017), which investigated the crystal structure of a related compound through X-ray powder diffraction, provide valuable data on the physical characteristics that influence the compound's biological and chemical behavior (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of "4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine" and its derivatives, including reactivity, stability, and interaction with biological molecules, are essential for their potential applications. The work by Singh and Baruah (2008) on the synthesis and characterization of metal complexes with thiazol derivatives underscores the importance of chemical properties in understanding the compound's functionality (Singh & Baruah, 2008).

Scientific Research Applications

  • Synthesis of other compounds

    • Field : Organic Chemistry
    • Application : The compound is used as a starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate .
    • Method : The compound is synthesized via Schiff bases reduction route .
    • Results : The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
  • Corrosion Inhibitors

    • Field : Materials Science
    • Application : Derivatives of 4-methoxyphenyl acrylate, which could potentially include “4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine”, have been studied for their effectiveness as corrosion inhibitors.
    • Method : Specific acrylamide derivatives were shown to be effective in inhibiting corrosion of copper in nitric acid solutions.
    • Results : The study found that these derivatives were effective as corrosion inhibitors.
  • Graphene Quantum Dots Surface Modification

    • Field : Nanotechnology
    • Application : The compound is used to modify the surface state of graphene quantum dots (GQDs) .
    • Method : The compound was grafted onto GQDs surface via a diazonium .
    • Results : GQDs modified with various functional groups exhibit multicolor photoluminescence .
  • Preparation of Semiconductors, Nanosheets, and Nanocrystals

    • Field : Nanotechnology
    • Application : 4-Methoxybenzyl Alcohol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • Method : The specific methods of application would depend on the type of semiconductor, nanosheet, or nanocrystal being prepared .
    • Results : The use of 4-Methoxybenzyl Alcohol in these applications can lead to the production of various nanostructures with potential applications in electronics, optics, and other fields .
  • Synthesis of Quinolines

    • Field : Organic Chemistry
    • Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
    • Method : The specific method of synthesis would depend on the specific type of quinoline being synthesized .
    • Results : The use of 4-Methoxybenzyl Alcohol in these reactions can lead to the production of various quinoline compounds, which have applications in medicinal chemistry and other fields .
  • Fragrance and Flavorant

    • Field : Food Science and Perfumery
    • Application : 4-Methoxybenzyl Alcohol is used as a fragrance and flavorant .
    • Method : The compound can be added to various products to impart a specific flavor or scent .
    • Results : The use of 4-Methoxybenzyl Alcohol in these applications can enhance the sensory properties of various products .
  • Photocatalytic Oxidation

    • Field : Physical Chemistry
    • Application : 4-Methoxybenzyl Alcohol, a related compound, is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
    • Method : The compound is exposed to light in the presence of a photocatalyst .
    • Results : The study found that the compound can be oxidized to p-anisaldehyde under certain conditions .
  • Ultraviolet Filters for Cosmetic Applications

    • Field : Cosmetology
    • Application : Enzacamene (USAN), also known as 4-MBC or under its trade names Parsol 5000 or Eusolex 6300, chemical name 3-(4’-methylbenzylidene)-dl-camphor, is a UVB filter with a λmax of 300 nm approved to be used up to 4% in Canada and the EU .
    • Method : The compound is added to cosmetic products to protect the skin from harmful UV radiation .
    • Results : The use of this compound in cosmetics can help prevent sunburn and other skin damage caused by UV radiation .
  • Inhibition of Linoleate Oxygenase Activity of ALOX15

    • Field : Biochemistry
    • Application : Certain substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which could potentially include “4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine”, have been studied for their ability to inhibit the linoleate oxygenase activity of ALOX15 .
    • Method : The compounds are tested for their ability to inhibit the enzyme ALOX15 .
    • Results : The study found that these compounds can inhibit the enzyme in a substrate-specific manner .

properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXFLYFZOMYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909576
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

CAS RN

105512-88-7
Record name 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A procedure similar to step 5 of Example 6 was used. 2-bromo-1-(4-methoxy-phenyl)-propan-1-one prepared in the step 3, thiourea and anhydrous sodium acetate were used as starting materials, refluxed for 4 hours, followed by post-treatment to give a crude product, which was recrystallized with anhydrous ethanol to obtain a product as a white solid in a yield of 66.8%, mp: 139-140 └. 1H-NMR (CDCl3, 400 MHz) δ: 2.37 (3H, s, ArCH3), 3.84 (3H, s, OCH3), 5.09 (2H, br, NH2), 6.93 (2H, d, J=8.68 Hz, ArH), 7.50 (2H, d, J=8.68 Hz, ArH); EI-MS m/e (%): 220.1 (M+, 100), 205.1 (18), 163.1 (31); HREI-MS Calcd. for C11H12N2OS: 220.0670. found: 220.0672. Anal. Calcd. for C11H12N2OS: C, 59.98; H, 5.49; N, 12.72. found: C, 59.90; H, 5.52; N, 12.55.
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Yield
66.8%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-(4-methoxyphenyl)propan-1-one (10.4 g, 36.1 mmol) and thiourea (2.76 g, 36.2 mmol) in 95% EtOH (70 mL) was heated at reflux for 60 min. The solution was concentrated and mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solids were filtered and dried under vacuum to give 4-(4-methoxyphenyl)-5-methylthiazol-2-amine (6.16 g) as yellow solids in 78% yield: 1H NMR (500 MHz, DMSO-d6) δ 8.90 (s, 2 H), 7.46-7.44 (m, 2 H), 7.09-7.07 (m, 2 H), 3.81 (s, 3 H), 2.47 (s, 3 H).
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2.76 g
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
Reactant of Route 3
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine

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